1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h5-6,12,14H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVZZRXKWDEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine typically involves multi-step reactions. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent coupling with pyridine and piperazine derivatives. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate oxadiazole and piperazine moieties. The characterization is performed using techniques such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar oxadiazole structures have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans. These findings suggest that the oxadiazole ring may play a crucial role in enhancing the biological activity of the compound .
Anticancer Potential
Research indicates that compounds containing piperazine and oxadiazole moieties exhibit promising anticancer activities. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interactions with specific molecular targets such as enzymes or receptors are critical for their anticancer efficacy .
Neuropharmacological Effects
The structural characteristics of this compound suggest potential applications in treating neurological disorders. The ability of similar piperazine derivatives to cross the blood-brain barrier opens avenues for neuroprotective effects and modulation of neurotransmitter systems. Studies have indicated that these compounds may influence serotonin receptors, which are pivotal in mood regulation and neuroprotection .
Study on Antimicrobial Efficacy
A comprehensive study synthesized several derivatives of oxadiazole-piperazine compounds and evaluated their antimicrobial properties. The results demonstrated that certain derivatives exhibited strong inhibition against both bacterial and fungal strains, emphasizing the potential utility of these compounds in developing new antimicrobial agents .
Investigation into Anticancer Mechanisms
Another study focused on the anticancer activities of piperazine derivatives. It was found that specific compounds led to significant reductions in cell viability in various cancer cell lines through mechanisms involving apoptosis. This underscores the therapeutic promise of this class of compounds in oncology .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine Substituents
Key Analogs :
Key Observations :
- Oxolane vs. Aromatic Substituents : The oxolane-2-carbonyl group in the target compound likely improves aqueous solubility compared to aromatic benzoyl or sulfonyl groups (e.g., BG14801, compound 34) .
- Ethyl-Oxadiazole vs. Methyl/Chloro : The 5-ethyl substitution on the oxadiazole (target) offers moderate lipophilicity compared to methyl (e.g., 5-methyl in ) or chloro (e.g., 4-chlorophenyl in ), balancing bioavailability and metabolic stability.
Oxadiazole Ring Modifications
Key Analogs :
Key Observations :
Physicochemical Properties
Melting Points and Solubility :
Biological Activity
The compound 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring multiple functional groups including an oxadiazole, pyridine, and piperazine moiety. The structural complexity is believed to contribute to its biological activity.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | C15H16N6O2 |
| IUPAC Name | This compound |
| SMILES | CCc1noc(-c2cc(-n3ncc(C(NC)=O)c3C)ncc2)n1 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and oxadiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
In a comparative study, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhimurium
Inhibition zones were measured using the disk diffusion method, revealing effective antimicrobial properties comparable to standard antibiotics like ciprofloxacin .
The proposed mechanism of action involves:
- Enzyme Inhibition : The oxadiazole and pyridine moieties may interact with specific enzymes or receptors critical for microbial survival.
- Cell Membrane Disruption : The lipophilic nature of the compound allows for penetration into microbial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that introducing a pyridyl substituent significantly enhanced antimicrobial activity. The compound was tested against multiple strains with results indicating inhibition zones ranging from 10 mm to 22 mm, depending on the strain .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of similar compounds on human cell lines. Results indicated that while exhibiting antimicrobial properties, these compounds maintained low cytotoxicity levels, suggesting a favorable therapeutic index .
Summary of Findings
Q & A
Q. Key Optimization Factors :
- Control reaction temperatures (e.g., reflux for cyclization steps).
- Use chromatographic purification (e.g., silica gel column) to isolate intermediates .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming regiochemistry of the oxadiazole ring and substitution patterns on the piperazine and pyridine moieties. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in DMSO-d₆ .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced: How can researchers optimize the yield of the 1,2,4-oxadiazole ring formation during synthesis?
Answer:
- Reagent Ratios : Use a 1:1.2 molar ratio of hydrazide to CS₂ to drive cyclization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to alcohols .
- Catalysis : Introduce catalytic iodine (I₂) to accelerate cyclization under milder conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .
Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and isolate intermediates before proceeding to subsequent steps .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values) be analyzed across studies?
Answer:
Contradictions often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. DU 145 in ), serum concentrations, or incubation times .
- Compound Purity : Impurities >5% can skew results; validate purity via HPLC before testing .
- Solubility : Use DMSO stocks at ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. Methodological Mitigation :
- Standardize assays using CLSI guidelines.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Substituent Variation :
- Replace the oxolane-2-carbonyl group with other acyl groups (e.g., acetyl, benzoyl) to assess hydrophobicity effects .
- Modify the ethyl group on the oxadiazole to explore steric/electronic impacts .
- Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to evaluate heterocycle-specific interactions .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase enzymes .
Data Interpretation : Correlate IC₅₀ values with logP and polar surface area to identify bioavailability trends .
Basic: What stability considerations are critical for handling this compound under experimental conditions?
Answer:
- pH Stability : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes under strongly acidic/basic conditions. Avoid aqueous solutions with pH <4 or >10 .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
- Thermal Stability : Decomposes above 150°C; use low-heat evaporation (e.g., rotary evaporator at ≤40°C) .
Advanced: What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
Answer:
- Rodent Models :
- Pharmacokinetics : Administer intravenously (2 mg/kg) to assess plasma half-life (t₁/₂) and bioavailability via LC-MS/MS quantification .
- Toxicity : Conduct 14-day repeated-dose studies in Sprague-Dawley rats, monitoring liver/kidney function markers (ALT, creatinine) .
- Metabolite Identification : Use liver microsomes to predict Phase I/II metabolites and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
